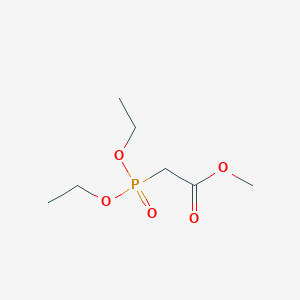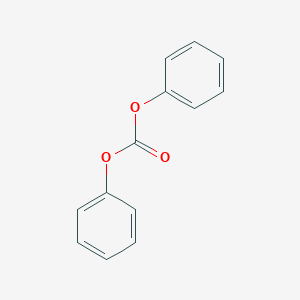
Carbonato de difenilo
Descripción general
Descripción
Diphenyl carbonate (DPC) is a carbonate ester derived from phenol and carbon dioxide, where two phenol molecules are linked by a carbonate group. It is an important intermediate in the synthesis of polycarbonates, a class of polymers with a wide range of applications due to their transparency, toughness, and thermal stability. DPC is also used as a reagent in organic synthesis and as a phosgene substitute in certain reactions .
Synthesis Analysis
The synthesis of diphenyl carbonate can be achieved through the reaction of carbon monoxide, phenol, and oxygen using a palladium catalyst, along with tertiary amines and oxidation cocatalysts. This method allows for the production of DPC at room temperature and atmospheric pressure, with manganese salts being effective cocatalysts . Another approach involves the melt polycondensation of bisphenol A diacetates with alkylene- and arylenediphenyl dicarbonates, which are prepared from phenyl chloroformate and dihydroxy compounds .
Molecular Structure Analysis
The molecular structure of diphenyl carbonate has been determined through X-ray crystallography. The compound crystallizes in an orthorhombic space group, with the two O-C carbonyl bond lengths being 1.345 (2) and 1.337 (2) Å. This structure is the simplest in the aromatic polycarbonate family, which is significant for understanding the properties and reactivity of polycarbonates .
Chemical Reactions Analysis
Diphenyl carbonate is involved in various chemical reactions, particularly in the synthesis of polycarbonates. It reacts with monomers to form polycarbonates through transesterification and polycondensation reactions. The presence of a carbonyl group in the infrared spectrum confirms the formation of polycarbonates . Additionally, diphenyl phosphate, a related compound, can catalyze the ring-opening polymerization of cyclic carbonates to produce polycarbonates with narrow polydispersity indices .
Physical and Chemical Properties Analysis
Polycarbonates synthesized from diphenyl carbonate exhibit good thermal stability, with glass transition temperatures ranging from 13 to 108 °C. The polymers are characterized by inherent viscosity, FTIR, 1H-NMR, and 13C-NMR spectroscopy. They also demonstrate high resistance to organic solvents, such as tetrahydrofuran, and have relatively large molar masses with low dispersity . The thermal and spectroscopic analyses of these polymers are crucial for determining their suitability for various applications.
Aplicaciones Científicas De Investigación
Síntesis de policarbonato
El carbonato de difenilo es una de las materias primas que se utilizan para la síntesis de policarbonato . El policarbonato es un plástico de ingeniería común con buenas propiedades ópticas y mecánicas . Se utiliza ampliamente en campos civiles para productos como discos, componentes automotrices, cubiertas de equipos deportivos, muros cortina exteriores y botellas de agua . Con el desarrollo de la nueva tecnología energética, los materiales de policarbonato se han vuelto particularmente importantes para los vehículos de nueva energía, lo que ha provocado un aumento continuo de la producción anual .
Proceso químico verde y sostenible
La producción de this compound por transesterificación es su ruta de proceso representativa y se considera uno de los ejemplos típicos de un proceso verde y sostenible para productos químicos . Desde el descubrimiento del catalizador de transesterificación para el this compound en la década de 1970, los investigadores se han comprometido a mejorar su actividad catalítica y selectividad y, en consecuencia, el proceso de ingeniería de reacción .
Investigación de catalizadores
La reacción de transesterificación de carbonato de dimetilo y fenol se toma como una reacción modelo y, basándose en una revisión del progreso en la investigación de catalizadores sobre procesos de reacción catalítica, intenta aclarar la relación estructura-actividad entre los sitios activos catalíticos y el rendimiento catalítico en procesos catalíticos homogéneos y heterogéneos .
Proceso de producción
La fuente de this compound es crucial en el proceso de transesterificación. Actualmente, los principales procesos de producción de this compound incluyen el método de fosgeno y el método de transesterificación .
Síntesis sin disolvente
Se ha desarrollado una serie de catalizadores híbridos de líquidos iónicos-SBA-15 con diferentes grupos funcionales para la síntesis de this compound en condiciones sin disolvente . Este método es eficaz y limpio en lugar de los catalizadores que contienen metales
Mecanismo De Acción
Target of Action
Diphenylcarbonate (DPC) is primarily used in the production of polycarbonate polymers . Its primary targets are the monomers that combine to form these polymers, such as bisphenol A .
Mode of Action
DPC interacts with its targets through a process known as transesterification . In this process, DPC reacts with phenol to produce polycarbonate and methanol . The reaction is facilitated by catalysts, and researchers have been working on improving the catalytic activity and selectivity of these catalysts .
Biochemical Pathways
The production of DPC involves several biochemical pathways. The main production processes for DPC include the phosgene method and the transesterification method . The phosgene method involves the generation of chloroformic acid benzyl ester from benzene and phosgene in a NaOH solution . The transesterification method involves the reaction of dimethyl carbonate and phenol .
Result of Action
The result of DPC’s action is the production of polycarbonate polymers . These polymers have a wide range of applications, including in the production of discs, automotive components, sports equipment shells, outdoor curtain walls, and water bottles .
Action Environment
The action of DPC is influenced by various environmental factors. For example, the transesterification process is affected by temperature, with higher temperatures leading to undesirable side reactions . The choice of catalyst also significantly influences the efficiency and selectivity of the reaction . Furthermore, the production of DPC is considered a green and sustainable process, highlighting the importance of environmental considerations in its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diphenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORDVPLFPIABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020540 | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Hawley] White powder; [MSDSonline] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
302-306 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Practically insol in water; sol in hot alc, benzene, ether, glacial acetic acid, SOL IN ACETONE, CARBON TETRACHLORIDE, OTHER ORG SOLVENTS | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1215 @ 87 °C/4 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg] | |
| Record name | Diphenyl carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Lustrous needles, WHITE, CRYSTALLINE SOLID | |
CAS RN |
102-09-0 | |
| Record name | Diphenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYL CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylcarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWV401IDYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
80-81 °C | |
| Record name | DIPHENYL CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of DPC is C13H10O3, and its molecular weight is 214.22 g/mol. []
A: Yes, researchers have used techniques like fluorescence spectroscopy to study the photochemistry of DPC, particularly the formation of salicylate-type photo-Fries rearrangement products upon UV irradiation. [, ] Single-crystal X-ray structure analysis has also been employed to determine the conformation of highly substituted DPC derivatives. []
A: DPC exhibits interesting solvent-dependent photophysical properties. In polar solvents, DPC shows an anomalous fluorescence emission around 350 nm, attributed to the association of diarylcarbonate moieties within a polar solvent cage. []
A: DPC serves as a crucial monomer in the production of polycarbonate (PC), a high-performance thermoplastic. This non-phosgene route offers a safer alternative to traditional methods relying on the toxic phosgene gas. [, , ]
A: DPC undergoes melt transesterification reactions with bisphenol A, yielding polycarbonate and liberating phenol as a byproduct. This reaction is typically catalyzed by various compounds, including alkaline-earth metals, alkaline metals, lanthanides, and specific organic compounds. [, , ]
A: Yes, quantum mechanical calculations have been employed to investigate intrachain rotations in polymers containing DPC units, aiming to understand their physical properties. [] Molecular modeling techniques have also been used to study the interaction of DPC with cyclodextrin-based nanosponges, providing insights into drug entrapment mechanisms. []
A: Research on highly substituted DPC derivatives revealed that bulky substituents on the phenyl rings can significantly impact conformational flexibility and, consequently, their reactivity. []
A: Studies have focused on determining residual DPC levels in polycarbonate products using techniques like high-performance liquid chromatography (HPLC), highlighting the importance of monitoring potential monomer leaching. []
A: Research has investigated the use of DPC as a cross-linking agent in the synthesis of cyclodextrin-based nanosponges. These nanosponges show potential for drug delivery applications, enhancing solubility and bioavailability of poorly soluble drugs. [, , , ]
A: High-performance liquid chromatography (HPLC) is a common technique for quantifying DPC, especially in the context of residual monomer analysis in polycarbonate products and reaction mixtures. [, ] Gas chromatography (GC) can also be employed for analyzing DPC in complex mixtures. []
A: Traditional PC production relies on phosgene, a highly toxic and hazardous substance. The use of DPC as a phosgene-free alternative offers a more environmentally friendly approach to PC synthesis. [, , ]
A: While DPC offers a non-phosgene route, research continues to explore alternative sustainable methods for PC production, such as using bio-based starting materials like citric acid to create rigid and processable polycarbonates. []
A: Researchers are investigating the integration and optimization of different steps in the DPC-based PC production process. This includes exploring methods for efficient separation and recycling of DPC, methyl phenyl carbonate (MPC), dimethyl carbonate (DMC), methanol, and anisole, contributing to a more sustainable process. []
A: The use of DPC emerged as a safer alternative to the traditional phosgene-based method for polycarbonate production. This shift represents a significant milestone in developing more sustainable and environmentally friendly polymer synthesis processes. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

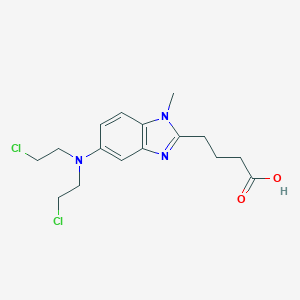

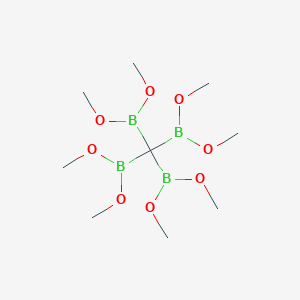
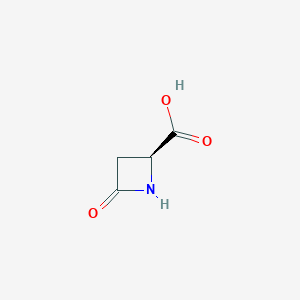

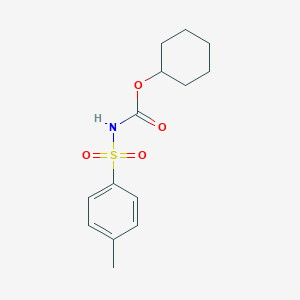
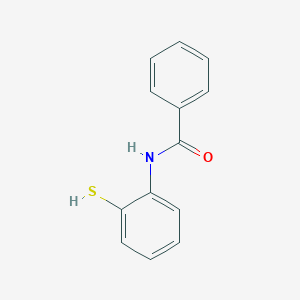
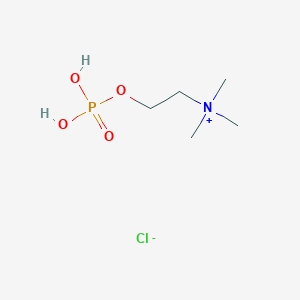
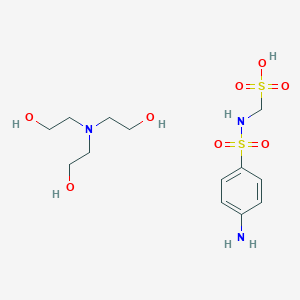
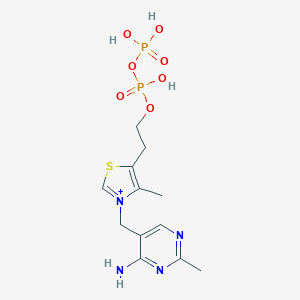


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)
